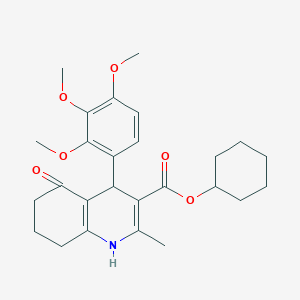![molecular formula C17H19ClN2O2S B5172823 1-[(4-chlorobenzyl)sulfonyl]-4-phenylpiperazine](/img/structure/B5172823.png)
1-[(4-chlorobenzyl)sulfonyl]-4-phenylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-chlorobenzyl)sulfonyl]-4-phenylpiperazine, also known as CBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. CBP is a piperazine derivative that has been synthesized through various methods and has been found to exhibit promising biochemical and physiological effects.
Wirkmechanismus
1-[(4-chlorobenzyl)sulfonyl]-4-phenylpiperazine acts as a potent inhibitor of serotonin and norepinephrine reuptake, leading to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels has been found to have anxiolytic, antidepressant, and antipsychotic effects. Additionally, 1-[(4-chlorobenzyl)sulfonyl]-4-phenylpiperazine has been found to have potential anticancer and anti-inflammatory effects through the inhibition of various signaling pathways.
Biochemical and Physiological Effects:
1-[(4-chlorobenzyl)sulfonyl]-4-phenylpiperazine has been found to have various biochemical and physiological effects, including an increase in serotonin and norepinephrine levels in the brain, leading to anxiolytic, antidepressant, and antipsychotic effects. Additionally, 1-[(4-chlorobenzyl)sulfonyl]-4-phenylpiperazine has been found to inhibit various signaling pathways involved in cancer and inflammatory diseases, leading to potential anticancer and anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(4-chlorobenzyl)sulfonyl]-4-phenylpiperazine has several advantages for lab experiments, including its high purity and yield, as well as its potent inhibitory effects on serotonin and norepinephrine reuptake. However, 1-[(4-chlorobenzyl)sulfonyl]-4-phenylpiperazine also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanisms of action.
Zukünftige Richtungen
There are several future directions for research on 1-[(4-chlorobenzyl)sulfonyl]-4-phenylpiperazine, including further studies on its mechanisms of action, its potential applications in the treatment of various diseases, and the optimization of its synthesis method to yield higher purity and yield. Additionally, further studies on the toxicity of 1-[(4-chlorobenzyl)sulfonyl]-4-phenylpiperazine are needed to fully understand its safety profile.
Synthesemethoden
1-[(4-chlorobenzyl)sulfonyl]-4-phenylpiperazine can be synthesized through various methods, including the reaction of 4-chlorobenzyl chloride with piperazine, followed by reaction with sodium sulfite to yield 1-[(4-chlorobenzyl)sulfonyl]-4-phenylpiperazine. Another method involves the reaction of 4-chlorobenzylamine with phenylsulfonyl chloride, followed by reaction with piperazine to yield 1-[(4-chlorobenzyl)sulfonyl]-4-phenylpiperazine. The synthesis of 1-[(4-chlorobenzyl)sulfonyl]-4-phenylpiperazine has been optimized to yield high purity and yield.
Wissenschaftliche Forschungsanwendungen
1-[(4-chlorobenzyl)sulfonyl]-4-phenylpiperazine has been found to have potential applications in various fields of scientific research, including neuroscience, pharmacology, and medicinal chemistry. 1-[(4-chlorobenzyl)sulfonyl]-4-phenylpiperazine has been shown to be a potent inhibitor of serotonin and norepinephrine reuptake, making it a potential candidate for the treatment of depression and anxiety disorders. 1-[(4-chlorobenzyl)sulfonyl]-4-phenylpiperazine has also been found to have antipsychotic effects, making it a potential candidate for the treatment of schizophrenia. Additionally, 1-[(4-chlorobenzyl)sulfonyl]-4-phenylpiperazine has been found to have potential applications in the treatment of cancer and inflammatory diseases.
Eigenschaften
IUPAC Name |
1-[(4-chlorophenyl)methylsulfonyl]-4-phenylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2S/c18-16-8-6-15(7-9-16)14-23(21,22)20-12-10-19(11-13-20)17-4-2-1-3-5-17/h1-9H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZYKVRNUEFREEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![isopropyl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)butanoate](/img/structure/B5172742.png)

![(3,4-difluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B5172752.png)
![N-[2-(tert-butylthio)ethyl]-2-iodobenzamide](/img/structure/B5172755.png)
![N-[4-(cyanomethyl)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B5172768.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B5172775.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-3-(2-hydroxyphenyl)-3-phenylpropanamide](/img/structure/B5172781.png)

![N-({1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}methyl)-1-naphthamide](/img/structure/B5172795.png)
![dimethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}terephthalate](/img/structure/B5172802.png)
![N-[3-chloro-4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5172809.png)
![1-[2-(methylthio)benzoyl]indoline](/img/structure/B5172836.png)
![2-[(2-methoxyphenyl)sulfonyl]-1-phenylethyl thiocyanate](/img/structure/B5172840.png)
![2-(3,5-dimethyl-4-isoxazolyl)-N-[3-(trifluoromethoxy)benzyl]acetamide](/img/structure/B5172846.png)